molecular formula C17H16O2 B8654742 3-phenyl-7-propyl-1-benzofuran-6-ol

3-phenyl-7-propyl-1-benzofuran-6-ol

Cat. No.: B8654742
M. Wt: 252.31 g/mol
InChI Key: PDHJJKVCIGBIIN-UHFFFAOYSA-N
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Description

3-phenyl-7-propyl-1-benzofuran-6-ol is a chemical compound with the molecular formula C17H16O2 and is a member of the benzofuran class of heterocyclic compounds . Benzofuran derivatives are recognized in scientific literature as promising scaffolds in medicinal chemistry due to their wide spectrum of biological activities . Research into analogous structures has indicated potential for benzofurans to exhibit significant pharmacological properties, including antitumor, antimicrobial, antiviral, anti-inflammatory, and antihyperglycemic activities, making them a compelling focus for drug discovery programs . Furthermore, specific substituted benzofuran compounds have been investigated for their interactions with neurological targets, such as acting on serotonin receptors and monoamine transporters, which underscores their value in neuropharmacological research . The structural motif of the benzofuran core is also found in compounds patented for various therapeutic areas, such as the treatment of disorders of the alimentary tract, respiratory system, and nervous system, highlighting the versatility of this chemical class . Researchers may find this compound a valuable candidate for exploring new therapeutic agents or studying structure-activity relationships (SAR). This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

3-phenyl-7-propyl-1-benzofuran-6-ol

InChI

InChI=1S/C17H16O2/c1-2-6-14-16(18)10-9-13-15(11-19-17(13)14)12-7-4-3-5-8-12/h3-5,7-11,18H,2,6H2,1H3

InChI Key

PDHJJKVCIGBIIN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Precursor Synthesis

The synthesis begins with 3-bromocoumarins, prepared via regioselective bromination of methoxycoumarins using N-bromosuccinimide (NBS) under microwave conditions. For 3-phenyl-7-propyl substitution, the coumarin precursor must bear methoxy groups at positions 6 and 7. Bromination at C3 followed by Perkin rearrangement in basic conditions yields benzofuran-2-carboxylic acid derivatives.

Functionalization Steps

To introduce the phenyl and propyl groups, the carboxylic acid intermediate undergoes sequential modifications:

  • Decarboxylation : Heating the acid with copper chromite in quinoline removes the carboxyl group.

  • Friedel-Crafts Alkylation : Reacting the debrominated benzofuran with propyl chloride in the presence of AlCl3 introduces the propyl group at C7.

  • Suzuki Coupling : A phenyl boronic acid is coupled at C3 using Pd(PPh3)4 and Na2CO3.

Key Conditions :

  • Microwave irradiation (150°C, 20 min) for bromination.

  • Pd-catalyzed coupling for aryl introduction (yield: ~65%).

Palladium-Catalyzed Cyclization

Pd-mediated reactions enable direct coupling of aromatic fragments with alkynes, forming the benzofuran ring in one step.

Starting Materials

  • 5-Iodo-3-propyl-2-hydroxybenzaldehyde : Synthesized by propylation of 2,5-dihydroxybenzaldehyde followed by iodination.

  • Phenylacetylene : Serves as the phenyl source.

Cyclization Protocol

The reaction combines 5-iodo-3-propyl-2-hydroxybenzaldehyde with phenylacetylene using Pd(OAc)2 and CuI in DMF. The hydroxyl group at C6 is protected as a methyl ether during the reaction and later deprotected using BBr3.

Reaction Equation :

C10H11O2I+HC≡CPhPd(OAc)2,CuIC17H16O2+HI\text{C}{10}\text{H}{11}\text{O}2\text{I} + \text{HC≡CPh} \xrightarrow{\text{Pd(OAc)}2, \text{CuI}} \text{C}{17}\text{H}{16}\text{O}_2 + \text{HI}

Yield : ~70% after deprotection.

One-Pot Synthesis from o-Hydroxy Precursors

A patent method outlines a streamlined approach using o-hydroxybenzaldehyde derivatives and 2-halocarboxylic acids.

Reaction Design

  • Ether Formation : 2-Hydroxy-5-propylbenzaldehyde reacts with 2-bromo-3-phenylpropanoic acid in water with KOH (110°C, 2 h).

  • Cyclization and Decarboxylation : The intermediate undergoes acid-catalyzed (H2SO4) cyclization at 80°C, followed by decarboxylation.

Advantages :

  • Avoids costly catalysts.

  • Water as a solvent reduces environmental impact.

Yield : ~80%.

Claisen Rearrangement of Propargyl Ethers

This method leverages-sigmatropic rearrangements to assemble the benzofuran core.

Propargyl Ether Synthesis

Vanillin derivative (3-propyl-4-hydroxy-5-methoxybenzaldehyde) is treated with propargyl bromide and K2CO3 to form the propargyl ether.

Rearrangement and Cyclization

Heating the ether at 180°C induces Claisen rearrangement, forming a ketene intermediate that cyclizes to the benzofuran. The phenyl group is introduced via subsequent Heck coupling.

Conditions :

  • CsF as a catalyst for rearrangement.

  • Pd-mediated coupling for phenyl group installation.

Yield : ~60% (two steps).

Comparative Analysis of Methods

MethodYield (%)CostScalabilityKey Limitations
Perkin Rearrangement65HighModerateMulti-step, requires Pd catalyst
Pd-Catalyzed70HighLowSensitivity to oxygen
One-Pot Synthesis80LowHighLimited to simple substituents
Claisen Rearrangement60MediumModerateHigh-temperature conditions

Scientific Research Applications

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of benzofuran derivatives, including 3-phenyl-7-propyl-1-benzofuran-6-ol. For instance, compounds derived from benzofuran structures have shown to inhibit pro-inflammatory mediators such as nitric oxide and cytokines in various cell lines. A specific study demonstrated that certain benzofuran derivatives effectively reduced the levels of inflammatory markers in lipopolysaccharide-stimulated microglial cells, indicating their potential use in treating inflammatory diseases .

Antimicrobial Effects

Benzofuran derivatives have also been investigated for their antimicrobial properties. Research indicates that this compound exhibits notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds have been established, showcasing their potential as new antimicrobial agents in the face of rising antibiotic resistance .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. In vitro studies have shown that it can inhibit cell proliferation effectively, with specific IC50 values indicating its potency as an anticancer agent. The mechanism often involves the induction of apoptosis and the modulation of key signaling pathways associated with cancer progression .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Several studies have focused on modifying different positions on the benzofuran ring to enhance efficacy and reduce toxicity. For example:

Modification Effect Reference
Hydroxyl group at position 6Increased anti-inflammatory activity
Propyl substitution at position 7Enhanced antimicrobial properties
Aryl substitutions at position 3Improved anticancer activity

These modifications allow researchers to tailor the compound's properties for specific therapeutic applications.

Case Study 1: Anti-inflammatory Activity

A study conducted on several benzofuran derivatives, including this compound, demonstrated significant inhibition of nitric oxide production in activated macrophages. The results indicated a potential therapeutic role in conditions like rheumatoid arthritis and other inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various benzofuran derivatives against common pathogens, this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics . This positions it as a candidate for further development as an antimicrobial agent.

Case Study 3: Anticancer Research

Research involving the treatment of MCF-7 breast cancer cells with this compound showed a dose-dependent decrease in cell viability, with a notable induction of apoptosis observed through flow cytometry analysis. These findings support its potential application in cancer therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for benzofuran derivatives like 3-phenyl-7-propyl-1-benzofuran-6-ol?

  • Methodological Answer : The synthesis of benzofuran derivatives typically involves cyclization of phenolic precursors. For example, the reaction of substituted phenols with allyl or propyl groups under catalytic conditions (e.g., tetrabutylammonium fluoride in tetrahydrofuran at 50°C for 24 hours) can yield benzofuran scaffolds. Purification via silica gel column chromatography (hexane:ethyl acetate gradients) is standard . Optimization of reaction time, catalyst loading, and solvent polarity is critical for improving yields.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : Analyze proton and carbon environments to verify substituent positions (e.g., propyl chain at C7, phenyl at C3).
  • HPLC Purity Testing : Use ≥95% purity thresholds with C18 columns and UV detection for quality control .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for benzofuran derivatives, such as unexpected coupling constants in NMR?

  • Methodological Answer : Contradictions may arise from dynamic conformational changes or solvent effects. To address this:

  • Variable Temperature NMR : Probe rotational barriers of substituents (e.g., propyl chain mobility).
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts using software like Gaussian or ORCA.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural assignments .

Q. How can researchers design experiments to probe the electronic effects of substituents on benzofuran reactivity?

  • Methodological Answer :

  • Electrochemical Studies : Measure oxidation potentials to assess electron-donating/withdrawing effects of the phenyl and propyl groups.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps.
  • Substituent Swapping : Synthesize analogs (e.g., replacing the propyl group with methyl or allyl) to isolate electronic contributions .

Q. What advanced techniques are suitable for analyzing the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions and monitor decomposition via LC-MS.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled heating rates.
  • Accelerated Stability Testing : Use ICH guidelines (e.g., 40°C/75% RH for 6 months) to predict shelf-life .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported yields for benzofuran syntheses across studies?

  • Methodological Answer :

  • Reaction Replication : Systematically reproduce conditions (catalyst, solvent, temperature) from conflicting studies.
  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., catalyst purity, moisture sensitivity).
  • Meta-Analysis : Aggregate data from multiple sources to isolate trends, accounting for outliers .

Q. What frameworks ensure reproducibility in benzofuran derivative research?

  • Methodological Answer :

  • Open Data Practices : Share raw spectral data, chromatograms, and reaction logs in public repositories.
  • Standardized Reporting : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental details.
  • Collaborative Validation : Cross-validate results with independent labs using identical protocols .

Structural and Functional Analysis

Q. How can computational tools predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock or Schrödinger.
  • QSAR Modeling : Correlate substituent properties (logP, polar surface area) with activity data from analogs.
  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability and toxicity .

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